BTK Biochemical Potency: Equipotent to Clinical Covalent Inhibitors
CAS 954588-55-7 inhibits human BTK with an IC50 of 1 nM in a biochemical enzyme assay, demonstrating potency comparable to the clinically approved covalent inhibitor Ibrutinib (IC50 = 0.5 nM) [1] [2]. However, unlike Ibrutinib, which relies on a covalent acrylamide warhead targeting Cys-481, this compound belongs to a non-covalent, reversible pyrrolidinone-urea structural class. This mechanistic divergence is critical for research contexts where resistance to irreversible inhibitors (e.g., BTK C481S mutation) is a concern, as reversible inhibitors often retain efficacy against such mutants [3].
| Evidence Dimension | BTK Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Ibrutinib (PCI-32765): IC50 = 0.5 nM |
| Quantified Difference | 2-fold difference; comparable potency |
| Conditions | Biochemical human BTK enzyme assay; US20240083900 (Target) vs. Published literature (Ibrutinib) |
Why This Matters
The compound provides near-clinical-grade BTK potency via a reversible mechanism, offering a research alternative to covalent inhibitors for probing resistance pathways.
- [1] BindingDB Entry BDBM658441: IC50 = 1 nM for Tyrosine-protein kinase BTK; Ligand: US20240083900, Example 99. View Source
- [2] Table 1, PMC/Nature Reviews Drug Discovery: Ibrutinib BTK IC50 = 0.5 nM; CC-292 BTK IC50 = 0.5 nM. View Source
- [3] Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures (2024). View Source
